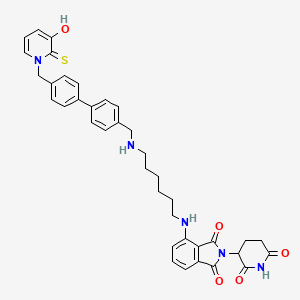

Pro-HD2

Description

Properties

Molecular Formula |

C38H39N5O5S |

|---|---|

Molecular Weight |

677.8 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46) |

InChI Key |

HIHPXBIPWILQLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Pro2, D-Trp7,9)-SP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide, (D-Pro2, D-Trp7,9)-Substance P. This Substance P (SP) analogue has been instrumental in elucidating the physiological roles of tachykinin receptors. This document details its receptor binding properties, downstream signaling pathways, and physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Competitive Antagonism at the Neurokinin-1 Receptor

(D-Pro2, D-Trp7,9)-SP primarily functions as a competitive antagonist at the Neurokinin-1 (NK1) receptor , the preferred receptor for the endogenous neuropeptide Substance P.[1][2] Its chemical structure, a derivative of the native Substance P sequence, allows it to bind to the NK1 receptor, thereby preventing the binding and subsequent action of Substance P. This antagonistic action has been demonstrated in various tissues, including the guinea-pig isolated taenia coli and ileum.[1][2][3]

However, it is crucial to note that the action of (D-Pro2, D-Trp7,9)-SP is complex and can be tissue- and species-dependent. In some experimental settings, it has been observed to act as a partial agonist , eliciting a submaximal response compared to Substance P.[4][5][6] Furthermore, a significant off-target effect is the induction of histamine release , which can contribute to its observed physiological effects, such as smooth muscle contraction, independently of NK1 receptor blockade.[2][3]

Quantitative Data

The following tables summarize the available quantitative data for (D-Pro2, D-Trp7,9)-SP, providing insights into its potency and binding affinity.

Table 1: Antagonist Potency (pA2 Values)

| Parameter | Value | Tissue | Agonist | Reference |

| pA2 | 6.1 | Guinea-pig isolated taenia coli | Substance P | [1][2] |

| pA2 | 5.43 | Guinea-pig ileum | Substance P | [3] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Table 2: Receptor Binding Affinity (Ki / IC50 Values)

| Parameter | Value Range (µM) | Method | Cell/Tissue Type | Radioligand | Reference |

| Ki / IC50 | 0.4 - 5 | Competitive Radioligand Binding | Various Cancer Cell Lines | Not Specified | [7] |

The Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.

Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq, initiating a canonical signaling cascade. As a competitive antagonist, (D-Pro2, D-Trp7,9)-SP blocks the initiation of this cascade by Substance P.

Primary Signaling Pathway: Phospholipase C Activation

Substance P binding to the NK1 receptor activates Gαq, which in turn stimulates Phospholipase C (PLC) . PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC) .

Secondary Signaling Pathway: cAMP Modulation

In addition to Gαq coupling, the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) . The effect of (D-Pro2, D-Trp7,9)-SP on this specific pathway is less well-characterized. However, as a competitive antagonist at the NK1 receptor, it is expected to inhibit Substance P-mediated cAMP accumulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of (D-Pro2, D-Trp7,9)-SP.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of (D-Pro2, D-Trp7,9)-SP for the NK1 receptor.

Protocol Details:

-

Membrane Preparation: Homogenize cells or tissues expressing NK1 receptors (e.g., CHO-K1 cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P), and varying concentrations of (D-Pro2, D-Trp7,9)-SP.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of (D-Pro2, D-Trp7,9)-SP on the Gαq-PLC signaling pathway.

Protocol Details:

-

Cell Culture and Labeling: Culture cells expressing NK1 receptors (e.g., HEK293 cells) and label them with [³H]myo-inositol overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatases) and varying concentrations of (D-Pro2, D-Trp7,9)-SP.

-

Stimulation: Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 30 minutes).

-

Extraction: Stop the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation).

-

Separation and Quantification: Separate the total inositol phosphates using anion-exchange chromatography and quantify the radioactivity by scintillation counting.

-

Data Analysis: Determine the concentration-dependent inhibition of Substance P-stimulated inositol phosphate accumulation by (D-Pro2, D-Trp7,9)-SP and calculate the IC50 value.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the antagonistic effect of (D-Pro2, D-Trp7,9)-SP on NK1 receptor-mediated calcium release.

Protocol Details:

-

Cell Culture and Loading: Culture cells expressing NK1 receptors on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Perfusion and Baseline: Place the coverslip in a perfusion chamber on a fluorescence microscope and establish a stable baseline fluorescence.

-

Antagonist Application: Perfuse the cells with a solution containing a specific concentration of (D-Pro2, D-Trp7,9)-SP.

-

Agonist Stimulation: While continuing the antagonist perfusion, stimulate the cells with a bolus of Substance P.

-

Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity at appropriate wavelengths.

-

Data Analysis: Quantify the inhibition of the Substance P-induced calcium transient by (D-Pro2, D-Trp7,9)-SP and determine the IC50 value from a concentration-response curve.

Histamine Release Assay

This assay is used to quantify the off-target histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Protocol Details:

-

Cell/Tissue Preparation: Isolate mast cells or use tissue preparations known to contain mast cells (e.g., rat peritoneal mast cells).

-

Incubation: Incubate the cells/tissue with varying concentrations of (D-Pro2, D-Trp7,9)-SP in a suitable buffer at 37°C.

-

Separation: Centrifuge the samples to pellet the cells/tissue.

-

Histamine Quantification: Measure the amount of histamine released into the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Express the histamine release as a percentage of the total cellular histamine content and determine the concentration-response relationship.

In Vivo Effects

Intrathecal administration of (D-Pro2, D-Trp7,9)-SP in rats has been shown to produce hypoalgesia (a reduced response to painful stimuli) and motor blockade.[8][9] These effects are likely due to the blockade of Substance P-mediated nociceptive signaling in the spinal cord. However, the accompanying motor impairment suggests that the effects may not be entirely specific to nociception.[8]

Summary and Conclusion

(D-Pro2, D-Trp7,9)-SP is a valuable pharmacological tool that acts as a competitive antagonist at the NK1 receptor. Its mechanism of action involves the blockade of Substance P-induced activation of the Gαq-PLC-IP3/DAG signaling pathway, leading to the inhibition of downstream cellular responses such as calcium mobilization and smooth muscle contraction. While it exhibits a clear antagonistic profile, its utility can be complicated by partial agonist activity in certain systems and a distinct ability to induce histamine release. For researchers and drug development professionals, a thorough understanding of these multifaceted properties is essential for the accurate interpretation of experimental results and for guiding the development of more selective and potent NK1 receptor antagonists. The experimental protocols provided herein offer a framework for the continued investigation of this and other tachykinin receptor ligands.

References

- 1. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Intrathecal (D-Pro2, D-Trp7,9)-SP elicits hypoalgesia and motor blockade in the rat and antagonizes noxious responses induced by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

The Histamine-Releasing Properties of (D-Pro2, D-Trp7,9)-SP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Pro2, D-Trp7,9)-Substance P ((D-Pro2, D-Trp7,9)-SP) is a synthetic analog of the neuropeptide Substance P (SP). While primarily known as a competitive antagonist of the neurokinin-1 receptor (NK1R), this peptide exhibits significant histamine-releasing properties, acting as a potent secretagogue for mast cells. This technical guide provides an in-depth analysis of the histamine-releasing capabilities of (D-Pro2, D-Trp7,9)-SP, including available quantitative data, detailed experimental protocols for assessing its activity, and an elucidation of the underlying signaling pathways. This information is critical for researchers and drug development professionals working with SP analogs to understand and mitigate potential off-target effects related to mast cell activation and histamine release.

Introduction

Substance P (SP) is a member of the tachykinin family of neuropeptides and plays a crucial role in neurotransmission, inflammation, and pain perception through its interaction with the neurokinin-1 receptor (NK1R). Consequently, NK1R antagonists have been extensively investigated for their therapeutic potential in various pathological conditions. (D-Pro2, D-Trp7,9)-SP is a potent and specific competitive antagonist of SP at the NK1R[1]. However, a significant characteristic of this and other SP analogs is their ability to directly stimulate mast cells, leading to degranulation and the release of histamine and other inflammatory mediators[1][2]. This histamine-releasing property is independent of the NK1R and is a critical consideration in the preclinical and clinical development of these compounds. This guide summarizes the current understanding of the histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Quantitative Data on Histamine Release

While direct dose-response data for (D-Pro2, D-Trp7,9)-SP-induced histamine release is limited in publicly available literature, studies on related tachykinin peptides provide valuable insights into its potency. One study systematically evaluated the histamine-releasing effects of various SP analogs on rat peritoneal mast cells, establishing a clear order of potency[2].

Table 1: Relative Potency of Tachykinin-Related Peptides in Inducing Histamine Release from Rat Peritoneal Mast Cells [2]

| Compound | Relative Potency |

| [D-Trp7,9,10]SP-(1-11) | Most Potent |

| [D-Pro2,D-Trp7,9,10]SP-(1-11) * | > SP-(1-11) |

| SP-(1-11) | > SP-(1-9) |

| SP-(1-9) | > [D-Pro4,D-Trp7,9,Leu11]SP-(4-11) |

| [D-Pro4,D-Trp7,9,Leu11]SP-(4-11) | > SP-(1-7) |

| SP-(1-7) | > SP-(4-11) |

| SP-(4-11) | > Neurokinin A = Neurokinin B |

Note: This is a closely related analog to the topic compound, (D-Pro2, D-Trp7,9)-SP.

For comparative purposes, the dose-dependent histamine release induced by the parent compound, Substance P, from human cutaneous mast cells is presented in Table 2.

Table 2: Dose-Dependent Histamine Release Induced by Substance P from Human Cutaneous Mast Cells [3]

| Substance P Concentration (M) | Mean Histamine Release (%) |

| 1 x 10-5 | 1.3 |

| 5 x 10-4 | 25.1 |

Optimal histamine release was observed at a calcium concentration of 3 mM and was blocked by calcium chelation[3].

Experimental Protocols

This section details the methodologies for assessing the histamine-releasing properties of (D-Pro2, D-Trp7,9)-SP.

Preparation of (D-Pro2, D-Trp7,9)-SP

For in vitro assays, (D-Pro2, D-Trp7,9)-SP is typically dissolved in a suitable vehicle, such as sterile, pyrogen-free physiological saline or a buffered salt solution, to create a stock solution. Subsequent dilutions to the desired final concentrations are made using the same buffer used in the cell-based assay.

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol is adapted from studies investigating peptide-induced histamine release from rat peritoneal mast cells[2][4][5].

Experimental Workflow

Caption: Workflow for Histamine Release Assay from Rat Peritoneal Mast Cells.

Materials:

-

Male Wistar rats (200-250 g)

-

Buffer (e.g., Tyrode's solution or a buffered salt solution)

-

(D-Pro2, D-Trp7,9)-SP

-

Compound 48/80 (positive control)

-

Reagents for histamine fluorometric assay (see section 3.3)

Procedure:

-

Euthanize rats and inject 10-15 mL of buffer into the peritoneal cavity.

-

Massage the abdomen and then carefully collect the peritoneal fluid.

-

Centrifuge the fluid to pellet the cells.

-

Wash the cells with fresh buffer and resuspend to obtain a purified mast cell suspension.

-

Aliquot the mast cell suspension into microcentrifuge tubes.

-

Add varying concentrations of (D-Pro2, D-Trp7,9)-SP or control substances to the tubes.

-

Incubate the tubes at 37°C for a short duration (e.g., 1-10 minutes), as peptide-induced histamine release is rapid[4][6].

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the mast cells.

-

Carefully collect the supernatant for histamine analysis.

-

Determine the total histamine content by lysing an aliquot of the mast cell suspension.

-

Calculate the percentage of histamine release relative to the total histamine content.

Fluorometric Assay for Histamine

Materials:

-

Supernatant from histamine release assay

-

o-Phthalaldehyde (OPT) solution

-

NaOH

-

HCl

-

Fluorometer

Procedure:

-

To the supernatant containing histamine, add NaOH to make the solution alkaline.

-

Add the OPT solution and incubate.

-

Stop the reaction and stabilize the fluorophore by adding HCl.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 440 nm, respectively[1].

-

Quantify the histamine concentration by comparing the fluorescence to a standard curve generated with known concentrations of histamine.

Signaling Pathway of (D-Pro2, D-Trp7,9)-SP-Induced Histamine Release

The histamine-releasing effect of (D-Pro2, D-Trp7,9)-SP and other basic secretagogues in mast cells is primarily mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2)[9][10][11]. This is a distinct pathway from the IgE-mediated degranulation.

Caption: Signaling Pathway of (D-Pro2, D-Trp7,9)-SP-Induced Mast Cell Degranulation.

In addition to the calcium signaling, DAG activates protein kinase C (PKC) and downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which also contribute to mast cell activation and degranulation[12][13].

Conclusion

(D-Pro2, D-Trp7,9)-SP, while a valuable tool as an NK1R antagonist, possesses potent histamine-releasing properties mediated through the MRGPRX2 receptor on mast cells. This off-target effect is a critical consideration for researchers and drug developers. The information provided in this guide, including the relative potency, detailed experimental protocols, and the elucidated signaling pathway, offers a comprehensive resource for understanding and evaluating the histamine-releasing potential of (D-Pro2, D-Trp7,9)-SP and related compounds. A thorough characterization of these properties is essential for the safe and effective development of novel therapeutics targeting the Substance P pathway.

References

- 1. 4.12. Histamine Release Assay [bio-protocol.org]

- 2. Peptides and histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P-induced histamine release in human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring aliphatic polyamines-induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYTOLOGICAL AND PHARMACOLOGICAL OBSERVATIONS ON THE RELEASE OF HISTAMINE BY MAST CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of neuropeptide-induced histamine release from human dispersed skin mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 10. Antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P and aprepitant on several cancer cell lines and their selectivity in comparison to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. mdpi.com [mdpi.com]

- 13. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

Pro-HD2: A Technical Guide to its Competitive Antagonism of Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-HD2, presumed to be the substance P analogue [D-Pro2, D-Trp7,9]-Substance P, is a synthetic peptide that has been investigated for its antagonistic properties at the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). Substance P, an undecapeptide, is a key mediator in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its effects are mediated through the G-protein coupled NK1 receptor. The competitive antagonism of this receptor by molecules like this compound presents a promising avenue for therapeutic intervention in a range of pathologies.

This technical guide provides a comprehensive overview of this compound as a competitive antagonist of Substance P. It details its binding affinity and functional antagonism, outlines the experimental protocols used to characterize these properties, and illustrates the key signaling pathways and experimental workflows. It is important to note that while this compound is a presumed shorthand for [D-Pro2, D-Trp7,9]-Substance P, the latter is used throughout this document as the scientifically recognized nomenclature. This analogue is characterized by the substitution of L-Proline with D-Proline at position 2, and L-Tryptophan with D-Tryptophan at positions 7 and 9 of the Substance P peptide sequence. This modification confers its antagonistic properties. Some studies have also suggested that it may exhibit partial agonist activity and can induce histamine release, aspects that are crucial for consideration in its experimental application and therapeutic development.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for [D-Pro2, D-Trp7,9]-Substance P as a competitive antagonist of Substance P.

Table 1: Antagonist Potency of [D-Pro2, D-Trp7,9]-Substance P

| Parameter | Value | Tissue/Cell Line | Species | Reference |

| pA2 | 6.1 | Taenia coli | Guinea Pig | [1][2] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Binding Affinity of [D-Pro2, D-Trp7,9]-Substance P for the NK1 Receptor

| Parameter | Value Range (µM) | Method | Radioligand | Tissue/Cell Line | Species | Reference |

| Ki / IC50 | 0.4 - 5 | Radioligand Binding Assay | Various | Various | Various | [3] |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the binding affinity of an antagonist to its receptor.

Table 3: Antiproliferative Effects of [D-Pro2, D-Trp7,9]-Substance P

| Cell Line | Concentration (µM) | Effect | Reference |

| Various cancer cell lines | 100 | Decreased proliferation | [3] |

| Various cancer cell lines | < 100 | Slight pro-proliferative effect | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for NK1 Receptor

This protocol outlines the procedure for determining the binding affinity of [D-Pro2, D-Trp7,9]-Substance P for the NK1 receptor.

1. Materials:

-

Membrane preparation from cells or tissues expressing the NK1 receptor.

-

Radiolabeled Substance P analogue (e.g., [3H]Substance P).

-

Unlabeled [D-Pro2, D-Trp7,9]-Substance P.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

2. Procedure:

-

Prepare a series of dilutions of unlabeled [D-Pro2, D-Trp7,9]-Substance P.

-

In a microplate, add the membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled [D-Pro2, D-Trp7,9]-Substance P or vehicle.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine non-specific binding by including a high concentration of unlabeled Substance P in some wells.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of unlabeled [D-Pro2, D-Trp7,9]-Substance P to determine the IC50 value, which can then be used to calculate the Ki value.[4][5]

Guinea Pig Taenia Coli Contraction Assay

This protocol describes the method for assessing the functional antagonism of [D-Pro2, D-Trp7,9]-Substance P on Substance P-induced smooth muscle contraction.[1][2]

1. Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.

-

Substance P.

-

[D-Pro2, D-Trp7,9]-Substance P.

-

Organ bath with an isometric force transducer.

2. Procedure:

-

Isolate the taenia coli from the caecum of a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with frequent changes of the bath solution.

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

Wash the tissue to allow it to return to its baseline tension.

-

Incubate the tissue with a fixed concentration of [D-Pro2, D-Trp7,9]-Substance P for a predetermined time (e.g., 30 minutes).

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

-

Repeat steps 4-6 with different concentrations of [D-Pro2, D-Trp7,9]-Substance P.

-

Analyze the data using a Schild plot to determine the pA2 value of the antagonist. A Schild plot is generated by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.[6][7][8]

Cell Proliferation (MTT) Assay

This protocol details the procedure for evaluating the effect of [D-Pro2, D-Trp7,9]-Substance P on the proliferation of cancer cell lines.[3]

1. Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

[D-Pro2, D-Trp7,9]-Substance P.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplate.

-

Microplate reader.

2. Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of [D-Pro2, D-Trp7,9]-Substance P or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9][10][11]

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle-treated control cells.

Visualizations

Substance P / NK1 Receptor Signaling Pathway

Caption: Substance P signaling and competitive antagonism by this compound.

Experimental Workflow for Determining Antagonist Potency (pA2)

Caption: Workflow for pA2 determination using a smooth muscle contraction assay.

Logical Relationship of Competitive Antagonism

Caption: Competitive antagonism at the NK1 receptor.

References

- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Assay in Summary_ki [bindingdb.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tachykinin Receptor Binding Affinity of (D-Pro2, D-Trp7,9)-SP

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2, D-Trp7,9)-SP is a synthetic peptide analogue of Substance P (SP), a member of the tachykinin family of neuropeptides. Tachykinins, including SP, neurokinin A (NKA), and neurokinin B (NKB), exert their physiological effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. (D-Pro2, D-Trp7,9)-SP has been identified as a competitive antagonist of tachykinin receptors, with a notable preference for the NK1 receptor. This guide provides a comprehensive overview of the binding affinity of (D-Pro2, D-Trp7,9)-SP for tachykinin receptors, detailed experimental protocols for assessing this affinity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinity of (D-Pro2, D-Trp7,9)-SP

The quantitative binding affinity of (D-Pro2, D-Trp7,9)-SP for the three tachykinin receptor subtypes is summarized in the table below. The data indicates a clear selectivity for the NK1 receptor.

| Receptor Subtype | Ligand | Binding Affinity Parameter | Value | Species/Tissue | Reference |

| NK1 | (D-Pro2, D-Trp7,9)-SP | pA2 | 6.1 | Guinea-pig isolated taenia coli | [1] |

| Ki (calculated from pA2) | ~794 nM | ||||

| Inhibition Constant (Ki) / IC50 | 0.4 µM - 5 µM | Various | |||

| NK2 | (D-Pro2, D-Trp7,9)-SP | Binding Affinity | Not well-documented; evidence suggests low affinity. Inability to antagonize NKA-induced relaxation. | [2] | |

| NK3 | (D-Pro2, D-Trp7,9)-SP | Binding Affinity | Not well-documented in available literature. |

Note on pA2 to Ki Conversion: The pA2 value is a measure of the potency of a competitive antagonist. For a simple competitive antagonism, the pA2 is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. Under the assumptions of the Gaddum-Schild equation, the pA2 is approximately equal to the negative logarithm of the antagonist's dissociation constant (Ki). Therefore, a pA2 of 6.1 can be converted to a Ki value of approximately 7.94 x 10⁻⁷ M, or 794 nM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Tachykinin receptor signaling cascade.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Competitive antagonism at the NK1 receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as (D-Pro2, D-Trp7,9)-SP, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells transfected with the human NK1 receptor).

-

Radiolabeled Ligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Substance P for the NK1 receptor).

-

Unlabeled Competitor: (D-Pro2, D-Trp7,9)-SP at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

96-well plates.

-

Vacuum Filtration Manifold.

-

Scintillation Counter.

b. Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration determined by optimization (e.g., 10-50 µ g/well ). Prepare serial dilutions of (D-Pro2, D-Trp7,9)-SP in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled competitor, (D-Pro2, D-Trp7,9)-SP.

-

For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 1 µM of unlabeled Substance P) is used instead of the competitor.

-

For determining total binding, only the radioligand and buffer are added.

-

-

Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/ Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the release of intracellular calcium, a key second messenger in the tachykinin receptor signaling pathway.

a. Materials and Reagents:

-

Cells: A cell line stably or transiently expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: A known agonist for the target receptor (e.g., Substance P for NK1).

-

Antagonist: (D-Pro2, D-Trp7,9)-SP.

-

Probenecid (optional): To prevent the leakage of the dye from the cells.

-

Black, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

b. Procedure:

-

Cell Plating: Seed the cells into the black, clear-bottom microplates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of the antagonist, (D-Pro2, D-Trp7,9)-SP, to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader.

-

Agonist Injection and Signal Detection: The instrument will record a baseline fluorescence, then automatically inject a fixed concentration of the agonist (typically the EC50 or EC80 concentration) into the wells. The fluorescence intensity is then monitored over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

To assess antagonist activity, compare the agonist-induced calcium response in the presence and absence of (D-Pro2, D-Trp7,9)-SP.

-

Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of the antagonist to determine the IC50 value.

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), another second messenger produced following the activation of Gq-coupled receptors like the tachykinin receptors.

a. Materials and Reagents:

-

Cells: A cell line expressing the tachykinin receptor of interest.

-

[³H]-myo-inositol.

-

Labeling Medium: Inositol-free medium.

-

Stimulation Buffer: e.g., HBSS containing LiCl (typically 10 mM). LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.

-

Agonist: e.g., Substance P.

-

Antagonist: (D-Pro2, D-Trp7,9)-SP.

-

Lysis Buffer: e.g., ice-cold perchloric acid or trichloroacetic acid.

-

Anion Exchange Chromatography Columns.

-

Elution Buffers: A series of buffers with increasing ionic strength to sequentially elute different inositol phosphate species.

-

Scintillation Cocktail and Counter.

-

Alternatively, commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kits for IP1 accumulation can be used for a higher throughput and non-radioactive method.

b. Procedure (Classical Radioactive Method):

-

Cell Labeling: Plate the cells and incubate them overnight in labeling medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubation: Pre-incubate the cells in stimulation buffer (containing LiCl) with or without varying concentrations of the antagonist, (D-Pro2, D-Trp7,9)-SP.

-

Stimulation: Add the agonist (e.g., Substance P) and incubate for a specific time (e.g., 30-60 minutes) to stimulate the production of inositol phosphates.

-

Lysis: Terminate the reaction by adding ice-cold lysis buffer and scraping the cells.

-

Extraction: Neutralize the extracts and separate the inositol phosphates from other cellular components.

-

Chromatographic Separation: Apply the extracts to anion exchange columns. Sequentially elute the different inositol phosphate fractions (IP1, IP2, IP3) using elution buffers of increasing ionic strength.

-

Quantification: Collect the fractions, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the amount of [³H]-inositol phosphates produced in response to the agonist in the presence and absence of the antagonist.

-

Plot the inhibition of agonist-stimulated IP accumulation against the concentration of (D-Pro2, D-Trp7,9)-SP to determine its IC50 value.

-

Conclusion

(D-Pro2, D-Trp7,9)-SP is a well-characterized competitive antagonist of the neurokinin-1 receptor. Its binding affinity for this receptor has been established through functional assays, yielding pA2 values that translate to the micromolar to high nanomolar range for its inhibition constant (Ki). While its interaction with the NK2 and NK3 receptors is less defined in terms of quantitative binding affinity, available evidence suggests a significantly lower affinity for these subtypes, highlighting its selectivity for the NK1 receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding and functional properties of (D-Pro2, D-Trp7,9)-SP and other tachykinin receptor ligands, contributing to the ongoing development of novel therapeutics targeting this important signaling system.

References

The Pharmacology of (D-Pro2, D-Trp7,9)-SP: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the pharmacology of the synthetic peptide, (D-Pro2, D-Trp7,9)-Substance P. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with cellular signaling pathways.

Core Concepts: A Substance P Antagonist with Complex Properties

(D-Pro2, D-Trp7,9)-Substance P is a synthetic analogue of Substance P (SP), an endogenous neuropeptide of the tachykinin family. It is primarily characterized as a competitive antagonist of the neurokinin-1 (NK1) receptor, the principal receptor for Substance P.[1][2] However, its pharmacological profile is nuanced, with reports of partial agonist activity and histamine-releasing properties in certain tissues.[3]

The primary mechanism of action of (D-Pro2, D-Trp7,9)-SP involves binding to the NK1 receptor and preventing the binding of the endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade typically initiated by SP, which plays a crucial role in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Quantitative Pharmacological Data

The affinity and potency of (D-Pro2, D-Trp7,9)-SP as an NK1 receptor antagonist have been quantified in various in vitro preparations. The following table summarizes key reported values. It is important to note that variations in experimental conditions, tissue preparations, and radioligands used can contribute to differences in reported values.

| Parameter | Value | Species | Tissue/Cell Line | Reference |

| pA2 | 6.1 | Guinea Pig | Taenia Coli | [1] |

| IC50 | 0.4 µM - 5 µM | Various | Various tissue preparations |

Note: The pA2 value is a measure of the potency of an antagonist in functional assays, with a higher value indicating greater potency. The IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the NK1 receptor.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity (Ki Determination)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of (D-Pro2, D-Trp7,9)-SP for the NK1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the NK1 receptor.

-

Radiolabeled Substance P analogue (e.g., [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P).

-

(D-Pro2, D-Trp7,9)-SP (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (D-Pro2, D-Trp7,9)-SP. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).

-

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value of (D-Pro2, D-Trp7,9)-SP from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay (pA2 Determination)

This protocol describes a functional assay to determine the potency of (D-Pro2, D-Trp7,9)-SP as an antagonist of Substance P-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle preparation (e.g., guinea pig ileum or taenia coli).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Substance P (agonist).

-

(D-Pro2, D-Trp7,9)-SP (antagonist).

Procedure:

-

Tissue Preparation: Mount the isolated smooth muscle strip in the organ bath under a slight tension and allow it to equilibrate.

-

Control Response: Obtain a cumulative concentration-response curve for Substance P to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of (D-Pro2, D-Trp7,9)-SP for a predetermined period.

-

Antagonized Response: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value can be determined from a Schild plot, where the log(dose ratio - 1) is plotted against the negative logarithm of the antagonist concentration.

Visualizing the Molecular Interactions

Signaling Pathway of the Neurokinin-1 (NK1) Receptor

The following diagram illustrates the principal signaling cascade initiated by the activation of the NK1 receptor by Substance P, which is competitively inhibited by (D-Pro2, D-Trp7,9)-SP.

References

- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A study of [D-Pro2, D-Phe7, D-Trp9]-substance P and [D-Trp7,9]-substance P as tachykinin partial agonists in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiproliferative Potential of Pro-HD2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, "Pro-HD2" is not a recognized scientific name for a specific molecule with publicly documented antiproliferative activity. The following technical guide is a representative document based on a hypothetical compound designated "this compound" to illustrate the potential evaluation and analysis of a novel anticancer agent. The data and pathways presented are for illustrative purposes and are synthesized from established methodologies and findings in cancer research.

Introduction

The relentless pursuit of novel therapeutic agents that can selectively target and eliminate cancer cells remains a cornerstone of oncological research. An emerging compound of interest, designated this compound, has shown initial promise as a potent antiproliferative agent in preclinical screenings. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of novel anticancer compounds.

Antiproliferative Activity of this compound

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | 7.1 |

| HeLa | Cervical Carcinoma | 10.4 |

| PNT1A | Non-cancerous Prostate | > 100 |

This compound Induces Apoptosis in Cancer Cells

To elucidate the mechanism underlying the observed growth inhibition, the pro-apoptotic potential of this compound was investigated. Treatment with this compound led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.

Table 2: Apoptosis Induction by this compound in HCT116 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control (DMSO) | - | 2.1 | 1.5 | 3.6 |

| This compound | 5 | 15.3 | 5.8 | 21.1 |

| This compound | 10 | 28.7 | 12.4 | 41.1 |

| This compound | 20 | 45.2 | 20.1 | 65.3 |

This compound Induces G2/M Cell Cycle Arrest

Further investigation into the antiproliferative mechanism of this compound revealed its ability to modulate cell cycle progression. Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint.

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | - | 55.2 | 25.1 | 19.7 |

| This compound | 10 | 48.9 | 20.3 | 30.8 |

| This compound | 20 | 35.1 | 15.5 | 49.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Visualizing Molecular Mechanisms and Workflows

Caption: Hypothetical signaling pathway of this compound inducing apoptosis and G2/M arrest.

Methodological & Application

Application Notes and Protocols for (D-Pro2, D-Trp7,9)-SP In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Pro2, D-Trp7,9)-Substance P is a synthetic analog of Substance P (SP), an endogenous neuropeptide belonging to the tachykinin family.[1] It acts as a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[2][3] However, in some biological systems, it can also exhibit partial agonist properties.[4] The interaction of Substance P with its NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and cell proliferation.[1][5][6] Consequently, antagonists of the NK1 receptor, such as (D-Pro2, D-Trp7,9)-SP, are valuable tools for studying these processes and hold potential as therapeutic agents, particularly in oncology.[7][8]

These application notes provide detailed protocols for the in vitro characterization of (D-Pro2, D-Trp7,9)-SP, focusing on its interaction with the NK1 receptor and its effects on downstream cellular signaling and proliferation.

Mechanism of Action: Substance P/NK1 Receptor Signaling

Substance P binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR).[1] This activation can stimulate multiple signaling pathways depending on the cell type. The primary pathway involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] In some cells, the NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[5] (D-Pro2, D-Trp7,9)-SP competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking these downstream signaling events.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluo-4 Direct 钙含量测定试剂盒 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of (D-Pro2, D-Trp7,9)-SP, a Substance P Antagonist, in Guinea-Pig Isolated Taenia Coli Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the use of the Substance P (SP) antagonist, (D-Pro2, D-Trp7,9)-SP, in experiments utilizing isolated guinea-pig taenia coli. While the specific term "Pro-HD2" did not yield direct results in a literature search for this application, it is highly probable that it refers to a related compound or a shorthand for (D-Pro2, D-Trp7,9)-SP, a well-characterized competitive antagonist of Substance P. These notes are designed to guide researchers in the methodology, data interpretation, and understanding of the underlying signaling pathways involved in the antagonism of Substance P-induced smooth muscle contraction in this classic in vitro preparation.

The guinea-pig taenia coli is a widely used model for studying the pharmacology of intestinal smooth muscle. It is a longitudinal muscle strip of the cecum that exhibits spontaneous rhythmic contractions and responds to a variety of neurotransmitters and pharmacological agents. Substance P, a neuropeptide of the tachykinin family, is a potent contractor of this tissue, mediating its effects through neurokinin 1 (NK1) receptors.[1] The antagonist (D-Pro2, D-Trp7,9)-SP has been instrumental in characterizing these receptors and their physiological roles.[2][3]

Data Presentation

The following table summarizes the quantitative data for the antagonist activity of (D-Pro2, D-Trp7,9)-SP on the guinea-pig isolated taenia coli.

| Antagonist | Agonist | Preparation | Antagonist Potency (pA2) | Reference |

| (D-Pro2, D-Trp7,9)-SP | Substance P | Guinea-pig isolated taenia coli | 6.1 | [2][3] |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

Experimental Protocols

Isolation and Preparation of Guinea-Pig Taenia Coli

This protocol describes the standard method for isolating the taenia coli from a guinea pig for in vitro organ bath studies.

Materials:

-

Guinea pig (sacrificed humanely according to institutional guidelines)

-

Dissection instruments (scissors, forceps)

-

Petri dish

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 / 5% CO2.

-

Organ bath system with thermostat (maintained at 37°C), aeration, and isometric force transducer.

-

Suture thread

Procedure:

-

Humanely euthanize a guinea pig.

-

Open the abdominal cavity and locate the cecum.

-

Carefully dissect a segment of the cecum and place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.

-

Identify the taenia coli, which is a distinct, thin, longitudinal muscle band on the cecal surface.

-

Gently free a strip of the taenia coli (approximately 1-2 cm in length) from the underlying circular muscle and connective tissue.

-

Tie suture threads to both ends of the isolated taenia coli strip.

-

Mount the tissue strip in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach the lower end of the tissue to a fixed hook in the organ bath and the upper end to an isometric force transducer.

-

Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.[4]

Protocol for Evaluating the Antagonistic Effect of (D-Pro2, D-Trp7,9)-SP

This protocol outlines the steps to determine the competitive antagonism of (D-Pro2, D-Trp7,9)-SP against Substance P-induced contractions.

Procedure:

-

After the equilibration period, record a stable baseline of spontaneous contractions.

-

Construct a cumulative concentration-response curve for Substance P. Start with a low concentration (e.g., 1 nM) and increase the concentration stepwise (e.g., by a factor of 3 or 10) after the response to the previous concentration has reached a plateau.

-

After the control concentration-response curve is established, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

-

Introduce a known concentration of the antagonist, (D-Pro2, D-Trp7,9)-SP, into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

-

Wash the tissue again and, if desired, repeat the procedure with different concentrations of the antagonist.

-

Important Consideration: The antagonist (D-Pro2, D-Trp7,9)-SP has been shown to have histamine-releasing properties, which can cause a contractile response on its own.[2][3] To mitigate this, experiments should be conducted in the presence of a histamine H1-receptor antagonist, such as mepyramine (e.g., 1 µM).[2]

Visualization of Signaling Pathways and Workflows

Substance P Signaling in Smooth Muscle Contraction

The following diagram illustrates the signaling pathway initiated by Substance P binding to its NK1 receptor on a smooth muscle cell, leading to contraction.

Caption: Substance P signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the logical workflow for characterizing the effect of a Substance P antagonist on isolated guinea-pig taenia coli.

Caption: Workflow for antagonist characterization in isolated taenia coli.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Pro-HDACi Effects on Cancer Cell Lines

These application notes provide a comprehensive methodology for researchers, scientists, and drug development professionals to study the effects of a hypothetical prodrug of a Histone Deacetylase (HDAC) inhibitor, herein referred to as "Pro-HDACi," on cancer cell lines. The central hypothesis is that Pro-HDACi is a less active or inactive form of an HDAC inhibitor that is preferentially activated within the tumor microenvironment or inside cancer cells, leading to targeted anti-cancer effects with reduced systemic toxicity.

Introduction to Pro-HDACi

Prodrugs are inactive or less active molecules that are converted into their active form in the body.[1][2] This strategy can enhance the therapeutic index of a drug by improving its pharmacokinetics and reducing off-target effects.[2] In oncology, prodrugs can be designed to be activated by specific conditions within the tumor microenvironment, such as hypoxia or the presence of certain enzymes that are overexpressed in cancer cells.[2][3]

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[5][6] HDAC inhibitors (HDACi) can reverse this effect, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

This document outlines the methodology to investigate a novel Pro-HDACi, designed to selectively target cancer cells.

Proposed Mechanism of Action

Pro-HDACi is designed to be stable in systemic circulation and preferentially activated to its active HDACi form within cancer cells. This activation could be triggered by enzymes that are highly expressed in the tumor microenvironment. Once activated, the HDACi will inhibit HDAC enzymes, leading to an increase in histone acetylation and the re-expression of tumor suppressor genes like p21, ultimately inducing anti-cancer effects.

Application Notes

Expected Effects on Cancer Cell Lines

Based on the known functions of HDAC inhibitors, treatment of cancer cell lines with Pro-HDACi is expected to result in:

-

Decreased Cell Viability: Inhibition of cell proliferation and induction of cell death.

-

Induction of Apoptosis: Programmed cell death triggered by the activation of apoptotic pathways.

-

Cell Cycle Arrest: Halting of the cell cycle, typically at the G1/S or G2/M phase.[7]

-

Increased Histone Acetylation: A direct biochemical consequence of HDAC inhibition.

-

Altered Gene Expression: Upregulation of tumor suppressor genes (e.g., p21) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Quantitative Data Summary

The following table summarizes the expected quantitative data from the described experimental protocols.

| Assay | Metric | Expected Outcome with Pro-HDACi Treatment | Control |

| Cell Viability (MTT/CTG) | IC50 | Dose-dependent decrease in cell viability | No significant change |

| Apoptosis (Annexin V/PI) | % Apoptotic Cells | Significant increase in early and late apoptotic cells | Baseline apoptosis |

| Cell Cycle (PI Staining) | % Cells in G1, S, G2/M | Increase in the percentage of cells in G1 or G2/M phase | Normal cell cycle distribution |

| Western Blot | Protein Expression | Increased Acetyl-Histone H3, p21; Decreased Bcl-2 | Baseline protein levels |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Pro-HDACi that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pro-HDACi stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Pro-HDACi in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following Pro-HDACi treatment using flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

Pro-HDACi

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Pro-HDACi at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Pro-HDACi on cell cycle progression.

Materials:

-

Cancer cell line

-

6-well plates

-

Pro-HDACi

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with Pro-HDACi as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol investigates the effect of Pro-HDACi on the expression of key proteins involved in HDAC signaling and apoptosis.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The methodologies described provide a robust framework for the preclinical evaluation of a novel Pro-HDACi in cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This information is critical for the further development of targeted cancer therapies.

References

- 1. onclive.com [onclive.com]

- 2. mdpi.com [mdpi.com]

- 3. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Pro-HD2": A Case of Mistaken Identity in Neurokinin-1 Receptor Research

Initial investigations into the application of "Pro-HD2" for studying neurokinin-1 receptor (NK1R) pathways have revealed no such product or application within the scientific literature or commercial landscape. Further research indicates that the term "this compound" is likely a misinterpretation of clinical trial names, specifically "PRECISION-HD2" and "GENERATION HD2," which are focused on the development of therapeutics for Huntington's Disease, a neurodegenerative disorder unrelated to the neurokinin-1 receptor system.

The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. Its primary endogenous ligand is Substance P. The study of NK1R pathways is a significant area of research for the development of new drugs targeting these conditions.

However, the "PRECISION-HD2" and "GENERATION HD2" trials are investigating allele-specific and non-specific antisense oligonucleotides, respectively, designed to lower the production of the huntingtin protein, the causative agent of Huntington's Disease. These therapeutic strategies do not involve the neurokinin-1 receptor.

Therefore, the creation of detailed application notes and protocols for a "this compound application" in the context of NK1R pathway studies is not possible, as the foundational premise is inaccurate.

For researchers, scientists, and drug development professionals interested in the study of neurokinin-1 receptor pathways, a wealth of information and various research tools are available. These include, but are not limited to:

-

Ligands: A variety of selective agonists and antagonists for the NK1R are commercially available.

-

Cell-based Assays: Numerous cell lines endogenously expressing or engineered to overexpress NK1R are used to study receptor binding, signaling, and internalization.

-

Animal Models: Various animal models are utilized to investigate the in vivo roles of the NK1R in different disease states.

It is recommended that researchers seeking to study NK1R pathways consult the extensive body of scientific literature and resources from reputable scientific supply companies to identify the appropriate tools and methodologies for their specific research questions.

Application Notes and Protocols for the In-Vivo Assessment of Pro-HD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of motor control, cognitive decline, and psychiatric disturbances. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with toxic functions. A promising therapeutic strategy for HD is to lower the levels of mHTT. Pro-HD2 is a novel investigational prodrug designed as an antisense oligonucleotide (ASO) to selectively target and degrade the mRNA of the mutant HTT gene. This document provides detailed experimental protocols for the in-vivo assessment of this compound in a murine model of Huntington's Disease.

A prodrug is an inactive or less active drug derivative that is converted into its active form in the body.[1] This approach can be used to improve the pharmacokinetic and pharmacodynamic properties of a drug.[1] In the context of this compound, the prodrug strategy may be employed to enhance its delivery to the central nervous system and improve its stability.

The in-vivo assessment of this compound is critical to determine its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy before it can be considered for clinical development. The following protocols are designed to provide a comprehensive preclinical evaluation of this compound.

Key Experimental Protocols

Animal Model Selection and Husbandry

The selection of an appropriate animal model is crucial for the in-vivo assessment of this compound. The Hu97/18 mouse model is a humanized model of HD that is heterozygous for HD-associated single nucleotide polymorphisms (SNPs), making it suitable for evaluating allele-specific ASOs.[2][3]

-